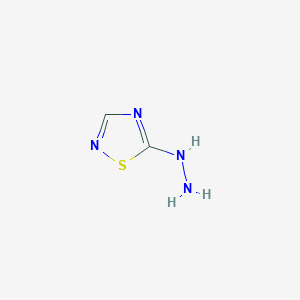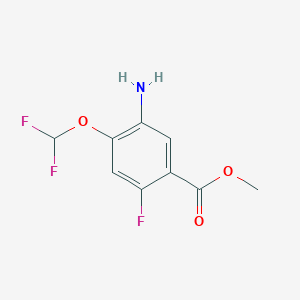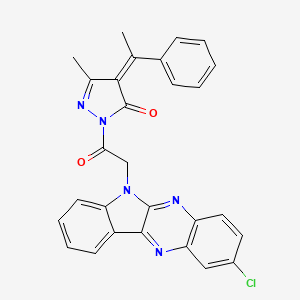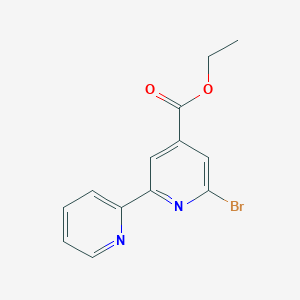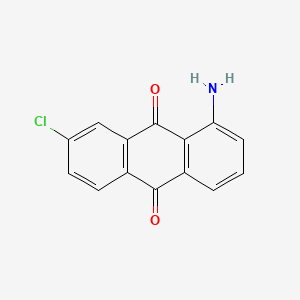
1-Amino-7-chloroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-7-chloroanthracene-9,10-dione is an organic compound with the molecular formula C14H8ClNO2 It is a derivative of anthracene, characterized by the presence of an amino group at the first position and a chlorine atom at the seventh position on the anthracene ring, along with two ketone groups at the ninth and tenth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-7-chloroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the amidation of weak amines. For instance, the compound can be synthesized by coupling 1-aminoanthracene-9,10-dione with sterically hindered carboxylic acids using COMU as the coupling agent . This method is effective and straightforward, allowing for the synthesis of carboxamides derivatives.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis techniques. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-7-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, leading to the formation of hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
1-Amino-7-chloroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 1-amino-7-chloroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound can inhibit certain enzymes, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Amino-7-chloroanthracene-9,10-dione can be compared with other similar compounds, such as:
- 1-Amino-4-chloroanthracene-9,10-dione
- 1-Amino-5-chloroanthracene-9,10-dione
- 1-Amino-8-chloroanthracene-9,10-dione
These compounds share a similar anthracene backbone but differ in the position of the chlorine atom. The unique positioning of the chlorine atom in this compound contributes to its distinct chemical and physical properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
6375-43-5 |
|---|---|
Molekularformel |
C14H8ClNO2 |
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
1-amino-7-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6H,16H2 |
InChI-Schlüssel |
GGJNMALYBXOQEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Naphthalen-2-ylmethyl)-[3,4'-bipyridin]-5-amine](/img/structure/B13129804.png)
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B13129814.png)
![5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13129817.png)
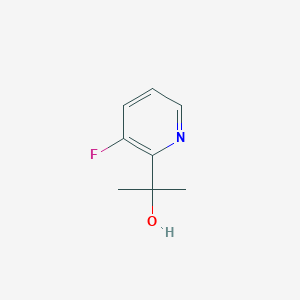

![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
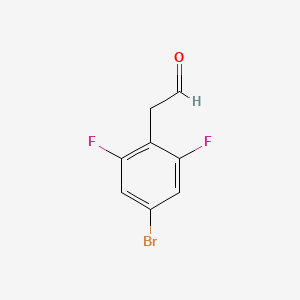
![2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13129840.png)
